(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a dioxoisoindolinyl moiety, hydroxy group, and triacetate esters, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate typically involves multi-step organic reactions. The starting materials may include phthalic anhydride, amino acids, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction parameters and the use of efficient catalysts are crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxoisoindolinyl moiety can be reduced to form a dihydro derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the acetate groups may result in the formation of esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyhexane-1,3,4-triyl triacetate: A similar compound with a different oxidation state.
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl trimethyl ester: A compound with methyl esters instead of acetate groups.
Uniqueness
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO10 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-2-hydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C20H21NO10/c1-10(23)29-9-16(26)18(31-12(3)25)17(30-11(2)24)15(8-22)21-19(27)13-6-4-5-7-14(13)20(21)28/h4-8,15-18,26H,9H2,1-3H3/t15-,16+,17+,18+/m0/s1 |
InChI Key |
ZOYOUUGXSDKHCQ-BSDSXHPESA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.